molecular formula C13H15F3O2 B8361169 2-Trifluoroacetyl-4-tert-butylanisole

2-Trifluoroacetyl-4-tert-butylanisole

Cat. No. B8361169
M. Wt: 260.25 g/mol
InChI Key: BNSIRVQIKCJAOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Trifluoroacetyl-4-tert-butylanisole is a useful research compound. Its molecular formula is C13H15F3O2 and its molecular weight is 260.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Trifluoroacetyl-4-tert-butylanisole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Trifluoroacetyl-4-tert-butylanisole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H15F3O2

Molecular Weight

260.25 g/mol

IUPAC Name

1-(5-tert-butyl-2-methoxyphenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C13H15F3O2/c1-12(2,3)8-5-6-10(18-4)9(7-8)11(17)13(14,15)16/h5-7H,1-4H3

InChI Key

BNSIRVQIKCJAOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)C(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 0.73 g of magnesium suspended in 5 ml of diethyl ether were added dropwise, under nitrogen, 8.70 g of 2-iodo-4-tert-butylanisole [described in Reference Example 1(a)] dissolved in 15 ml of diethyl ether and heated at reflux for one hour. To this solution were added dropwise 0.74 ml of trifluoroacetic acid dissolved in 3 ml of diethyl ether at room temperature, and heated at reflux for 1.5 hours. The reaction mixture was poured into ice-water, acidified with conc. sulfuric acid and extracted with diethyl ether. The extract was washed with water and saturated brine successively, dried over magnesium sulfate anhydride and concentrated at reduced pressure. The residue was chromatographed on silica gel column using a mixed solvent of methylene chloride and cyclohexane (1:2) as an eluting agent to give 1.83 g of the title compound having the following physical properties as pale yellow oil.
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0.74 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six
Quantity
3 mL
Type
solvent
Reaction Step Seven

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